Procurement Exclusivity: Price and Availability Chasm Between 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and Its Non-Fluorinated 6-Bromo Analog
The target compound exhibits a >50-fold price premium over the non-fluorinated 6-bromopyrazolo[1,5-a]pyrimidine comparator, reflecting the synthetic complexity and specialized nature of the 3-CF₃ substitution. 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is listed at £1,084.00/g (Fluorochem, UK) and ¥540,000/g (~£6,000/g, Fujifilm Wako) . In contrast, 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1) is widely available at $19.00/5g (AKSci) or $46.00/g (TCI), translating to approximately $3.80–$46.00/g . This cost differential indicates that the target compound is a low-volume, high-value specialty building block, not a routine intermediate, and substitution with the cheaper analog would forfeit the 3-CF₃ group essential for downstream target engagement [1].
| Evidence Dimension | Unit procurement price (cost per gram) |
|---|---|
| Target Compound Data | £1,084.00/g (Fluorochem); ¥540,000/g (Fujifilm Wako) |
| Comparator Or Baseline | 6-Bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1): $19.00/5g (AKSci); $46.00/g (TCI) |
| Quantified Difference | >50× price premium for the target compound over the non-fluorinated analog |
| Conditions | Quoted retail prices from major chemical suppliers as of 2025–2026 |
Why This Matters
The cost gap directly quantifies the added value of the 3-CF₃ substitution and serves as a procurement decision point: programs requiring the CF₃ moiety must budget for this premium, while those seeking a simple bromo handle can use the cheaper alternative.
- [1] Berger DM, Torres N, Dutia M, et al. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorg Med Chem Lett. 2010;20(4):1366-1370. PMID: 19864136. View Source
